molecular formula C11H10N2O3 B1251824 1-(2-Phenylethyl)imidazolidine-2,4,5-trione

1-(2-Phenylethyl)imidazolidine-2,4,5-trione

Cat. No.: B1251824
M. Wt: 218.21 g/mol
InChI Key: DVYLVCFIZKRPLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-phenylethyl)imidazolidine-2,4,5-trione is an imidazolidinone that is parabanic acid substituted by a 2-phenylethyl group at position 1. It has a role as a metabolite. It derives from a parabanic acid.

Scientific Research Applications

Kinetics and Mechanism in Reactions

Studies by Zarzyka-Niemiec and Lubczak (2003) focused on the kinetics of the reaction of 1-(2-Phenylethyl)imidazolidine-2,4,5-trione (referred to as parabanic acid) with ethylene oxide and propylene oxide. They provided insights into the rate equation and proposed mechanisms for these reactions, supported by analytical methods and thermodynamic parameters evaluation (Zarzyka-Niemiec & Lubczak, 2003).

Synthesis of Derivatives

Lee et al. (2010) reported the synthesis of various imidazolidinetrione derivatives, including those with imidazolidine-2,4,5-trione rings, highlighting their potential in pharmacological and agrochemical applications (Lee et al., 2010).

Ring-Transformation Reactions

Research by Schläpfer-Dähler and Heimgartner (1993) on the reaction of 1-substituted imidazolidine-2,4,5-triones with 3-(dimethylamino)-2,2-dimethyl-2H-azirine in various solvents led to the formation of new compounds, demonstrating the potential for deep-seated skeletal rearrangements in chemical synthesis (Schläpfer-Dähler & Heimgartner, 1993).

Inhibitory Activity in Enzyme Studies

Pejchal et al. (2011) synthesized a series of novel compounds from benzothiazoles containing imidazolidine-2,4,5-trione moieties. These compounds showed significant inhibitory activity on acetylcholinesterase and butyrylcholinesterase, surpassing standard drugs in some cases, highlighting their potential in enzyme inhibition studies (Pejchal et al., 2011).

Biological Testing and Herbicide Development

Jung et al. (2003) conducted biological tests on synthesized imidazolidinetrionylsaccharin derivatives, exploring their applications in herbicide development and potentially other biological activities (Jung et al., 2003).

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

1-(2-phenylethyl)imidazolidine-2,4,5-trione

InChI

InChI=1S/C11H10N2O3/c14-9-10(15)13(11(16)12-9)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14,16)

InChI Key

DVYLVCFIZKRPLK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCN2C(=O)C(=O)NC2=O

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C(=O)NC2=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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